4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline
Overview
Description
4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline is a chemical compound that features a chloro-substituted aniline linked to an imidazole ring through a methylene bridge
Scientific Research Applications
4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which include this compound, have a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and other proteins, leading to their diverse biological effects .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to changes in the target’s function . For instance, some imidazole derivatives can inhibit enzyme activity, while others can modulate receptor signaling .
Biochemical Pathways
Imidazole derivatives are known to impact a wide range of biochemical pathways due to their diverse biological activities . These can include pathways related to inflammation, tumor growth, diabetes, allergies, and more .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
The safety and hazards of imidazole derivatives can vary widely depending on their specific structure. It’s important to refer to the specific safety data sheet (SDS) for each compound for detailed information. For example, some imidazole derivatives can be hazardous, as indicated by hazard statements such as H315, H319, and H400 .
Future Directions
Imidazole derivatives have gained increasing attention due to their diverse applications in the areas of medicinal chemistry and material sciences . They have become an important synthon in the development of new drugs . The future of imidazole research likely involves further exploration of their synthesis, properties, and potential applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline typically involves the reaction of 4-chloroaniline with 2-(chloromethyl)imidazole. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to improve efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Imidazole derivatives with oxidized functional groups.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Compounds with substituted nucleophiles replacing the chloro group.
Comparison with Similar Compounds
4-Chloro-1H-imidazole: Shares the chloro-substituted imidazole structure but lacks the aniline moiety.
N-[(1H-imidazol-2-yl)methyl]aniline: Similar structure without the chloro substitution.
4-Chloro-N-[(1H-imidazol-2-yl)methyl]benzamide: Contains a benzamide group instead of an aniline.
Uniqueness: 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline is unique due to the presence of both the chloro-substituted aniline and the imidazole ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-chloro-N-(1H-imidazol-2-ylmethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c11-8-1-3-9(4-2-8)14-7-10-12-5-6-13-10/h1-6,14H,7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFYJEQOTXUWFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC2=NC=CN2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445714 | |
Record name | 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166096-16-8 | |
Record name | N-(4-Chlorophenyl)-1H-imidazole-2-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=166096-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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